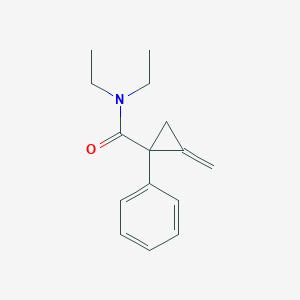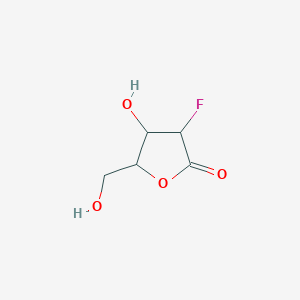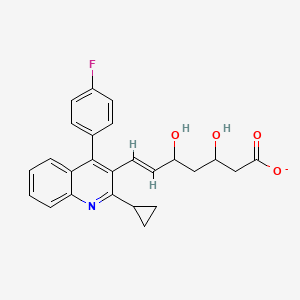
Ageratochromene dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ageratochromene dimer is a naturally occurring compound derived from the plant Ageratum conyzoides This compound is known for its unique chemical structure and potential biological activities It is a dimeric form of ageratochromene, which is a type of flavonoid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ageratochromene dimer can be synthesized through the reflux of a benzene solution of 2,2-dimethyl-6,7-dimethoxy-4-chromanol in the presence of a catalytic amount of p-toluenesulfonic acid . This reaction leads to the formation of the dimer rather than the monomeric ageratochromene. The reaction conditions involve heating the mixture under reflux, which facilitates the dimerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar organic chemistry techniques used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Ageratochromene dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and dimethyl groups on the chromene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying dimerization reactions and the effects of dimerization on chemical properties.
Biology: The compound has shown potential in inhibiting the growth of certain weeds and soil pathogenic fungi. This makes it a candidate for use in agricultural practices to control pests and diseases.
Medicine: Research has indicated that ageratochromene dimer may have cytotoxic effects on cancer cells, particularly in combination with other chemotherapeutic agents. This suggests its potential use in cancer treatment.
Industry: The compound’s unique chemical properties make it a potential candidate for use in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of ageratochromene dimer involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the HER-2 protein, which is involved in the growth and proliferation of certain cancer cells . This inhibition is mediated through molecular docking, where the compound binds to the active site of the protein, preventing its normal function. Additionally, the compound’s allelopathic effects in soil are due to its ability to inhibit the growth of weeds and pathogenic fungi .
Comparación Con Compuestos Similares
Ageratochromene dimer can be compared with other similar compounds, such as:
Precocene I and II: These compounds are also derived from Ageratum conyzoides and share similar structural features. they differ in their biological activities and specific applications.
Flavonoids: this compound is a type of flavonoid, and it can be compared with other flavonoids like quercetin and kaempferol. While these compounds share a common flavonoid backbone, their dimeric forms and specific substituents result in different properties and activities.
The uniqueness of this compound lies in its dimeric structure, which imparts distinct chemical and biological properties compared to its monomeric counterparts and other related compounds.
Propiedades
Número CAS |
145374-05-6 |
|---|---|
Fórmula molecular |
C26H32O6 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
3-(6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-6,7-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C26H32O6/c1-25(2)14-17(16-11-22(28-6)24(30-8)13-20(16)31-25)18-9-15-10-21(27-5)23(29-7)12-19(15)32-26(18,3)4/h9-13,17H,14H2,1-8H3 |
Clave InChI |
IQLKFKMUIAAVNB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC(=C(C=C2O1)OC)OC)C3=CC4=CC(=C(C=C4OC3(C)C)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)





![2,7-Dioxaspiro[4.4]nonan-4-ol](/img/structure/B12091543.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12091550.png)
